5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-15-8-4-2-3-7(5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLBPNRQFRHVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological Potential of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine Derivatives
The following technical guide provides an in-depth analysis of the pharmacological potential of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on synthesis, mechanism of action (MoA), and experimental validation.
Technical Guide & Whitepaper
Executive Summary
The 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to engage multiple high-value biological targets. Unlike the 3,5-diamino-6-phenyl-1,2,4-triazine class (exemplified by the antiepileptic Lamotrigine), the 5-aryl-3-amine substitution pattern has emerged as a critical pharmacophore for Adenosine A2A receptor antagonism and Pyruvate Dehydrogenase Kinase (PDK) inhibition .
This guide dissects the structure-activity relationships (SAR) that drive this scaffold's potency, detailing its application in neurodegenerative diseases (Parkinson’s) and oncology (KRAS-mutant solid tumors). It provides actionable synthetic protocols and validation assays to support further development.
Chemical Basis & Structure-Activity Relationship (SAR)
The 1,2,4-triazine core is electron-deficient, serving as a bioisostere for pyrazine or pyridine rings but with distinct hydrogen-bonding capabilities.
The Pharmacophore[1][2]
-
Position 3 (Amine): Acts as a critical hydrogen bond donor/acceptor pair. In the context of the Adenosine A2A receptor, this exocyclic amine forms essential H-bonds with residues such as Asn253 or Glu169 within the orthosteric binding pocket.
-
Position 5 (3-Methoxyphenyl): This moiety is the "selectivity filter." The aryl ring engages in
- stacking (often with Phe168 in A2A), while the meta-methoxy group provides a specific vector for hydrophobic interaction or dipole alignment, improving metabolic stability compared to unsubstituted phenyl rings. -
Triazine Nitrogen (N2/N4): These nitrogens serve as H-bond acceptors, crucial for water-mediated bridges in the kinase hinge region or GPCR binding sites.
SAR Logic Diagram
The following diagram illustrates the functional roles of the scaffold's components.
Figure 1: Structure-Activity Relationship (SAR) mapping of the 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine scaffold against primary targets.
Primary Pharmacological Targets
Adenosine A2A Receptor Antagonism
The 5-aryl-1,2,4-triazin-3-amine class has been identified as a potent antagonist of the Adenosine A2A receptor. A2A antagonists are clinically relevant for Parkinson’s disease (reversing motor deficits) and cancer immunotherapy (preventing adenosine-mediated T-cell suppression).
-
Mechanism: The derivative binds deep within the orthosteric cavity, blocking the binding of endogenous adenosine.
-
Key Insight: The 3-methoxyphenyl substitution enhances selectivity over the A1 receptor subtype compared to the unsubstituted phenyl analog. The methoxy group likely occupies a small sub-pocket that tolerates steric bulk better in A2A than A1.
Pyruvate Dehydrogenase Kinase (PDK) Inhibition
Recent studies highlight 3-amino-1,2,4-triazines as inhibitors of PDK1.
-
Mechanism: By inhibiting PDK1, these compounds prevent the phosphorylation of the Pyruvate Dehydrogenase Complex (PDH). This forces cancer cells to shift metabolism from glycolysis (Warburg effect) back to oxidative phosphorylation, increasing mitochondrial Reactive Oxygen Species (ROS) and triggering apoptosis.
-
Relevance: Highly effective in KRAS-mutated pancreatic cancer models where metabolic reprogramming is a key survival driver.
Synthesis & Optimization Strategy
To synthesize 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine, a convergent approach using Suzuki-Miyaura cross-coupling is recommended for library generation. This allows for late-stage diversification of the aryl ring.
Synthetic Workflow
-
Starting Material: 3-Amino-1,2,4-triazine (or 3-amino-5-bromo-1,2,4-triazine).
-
Bromination: Regioselective bromination at the C5 position.
-
Coupling: Palladium-catalyzed coupling with 3-methoxyphenylboronic acid.
Figure 2: Convergent synthetic pathway for 5-aryl-1,2,4-triazin-3-amine derivatives.
Detailed Protocol: Suzuki Coupling
Objective: Synthesis of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine.
-
Reagents:
-
6-bromo-1,2,4-triazin-3-amine (1.0 eq)
-
3-methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
2M Na2CO3 (aq) (2.0 eq)
-
DME/Ethanol/Water (4:1:1 v/v)
-
-
Procedure:
-
Degas the solvent mixture with nitrogen for 15 minutes.
-
Add the bromide, boronic acid, and catalyst to a microwave vial or round-bottom flask.
-
Heat to 85°C (oil bath) or 110°C (microwave) for 1-4 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Flash chromatography (DCM:MeOH gradient, typically 95:5).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the singlet at C6 (triazine proton) around
9.0 ppm and the methoxy singlet around 3.8 ppm.
-
Experimental Validation Protocols
Radioligand Binding Assay (A2A Receptor)
Purpose: Determine affinity (
-
Source Material: HEK293 membranes stably expressing hA2A.
-
Radioligand: [3H]-ZM241385 (High affinity antagonist).
-
Protocol:
-
Incubate membrane prep (5-10 µg protein) with [3H]-ZM241385 (2 nM) and increasing concentrations of the test compound (
to M). -
Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Incubation: 90 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation.
-
Target Criteria:
nM for lead candidates.
-
PDK1 Kinase Activity Assay
Purpose: Assess inhibition of PDK1 enzymatic activity.[2]
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Protocol:
-
Mix recombinant PDK1 enzyme (5-10 ng) with test compound in kinase buffer.
-
Add ATP (10 µM) and PDK1 substrate (PDKtide).
-
Incubate for 60 minutes at room temperature.
-
Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.
-
Readout: Luminescence (RLU). Lower RLU indicates higher inhibition.
-
Quantitative Data Summary (Predicted/Literature)
The following table summarizes the typical pharmacological profile for optimized 5-aryl-1,2,4-triazin-3-amine derivatives based on literature precedents (e.g., Congreve et al., 2012).
| Parameter | Value / Range | Notes |
| hA2A Affinity ( | 2.0 - 15.0 nM | High potency expected for 5-phenyl analogs. |
| hA1 Affinity ( | > 1,000 nM | >50-fold selectivity typically achieved. |
| PDK1 | 10 - 100 nM | Dependent on specific indole/aryl substitution. |
| Solubility | Moderate | Improved by salt formation (e.g., Mesylate). |
| tPSA | ~65 Ų | Good CNS penetration predicted. |
| Lipophilicity (cLogP) | 1.8 - 2.5 | Optimal for oral bioavailability. |
References
-
Congreve, M., et al. (2012). Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design.[3][4] Journal of Medicinal Chemistry.[3][4] Link
-
Yurttas, L., et al. (2017). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Anti-Cancer Agents in Medicinal Chemistry.[5][2][6][7] Link
-
Sestito, S., et al. (2021). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences. Link
-
Helal, E. O., et al. (2020). Heterocyclization of Aromatic Amino Acids: Novel Syntheses and Antibacterial Activity of Fused, Non-fused, and Spiro Polyheterocyclic Derivatives.[8] Journal of Heterocyclic Chemistry. Link
-
Irannejad, H., et al. (2014). Synthesis and in vitro evaluation of some new 1,2,4-triazine derivatives as potential neuroprotective agents. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. A simple and efficient route for the synthesis of 3-amino aryl -5-aryl -1,2,4-triazoles and investigation of the antibacterial activity [ijmcm.tonekabon.iau.ir]
- 7. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, a plausible synthetic route with mechanistic insights, and its potential therapeutic applications based on the known bioactivities of the 1,2,4-triazine scaffold.
Core Compound Profile
5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine belongs to the 1,2,4-triazine class of nitrogen-containing heterocycles. The presence of the methoxyphenyl group and the amino substituent on the triazine ring are key structural features that can influence its physicochemical properties and biological activity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₄O | [1] |
| Molecular Weight | 202.21 g/mol | Calculated |
| Monoisotopic Mass | 202.08546 Da | [1] |
Synthesis and Mechanism
The synthesis of 3-amino-5-substituted-1,2,4-triazines typically involves the condensation of an α-ketoaldehyde or a related 1,2-dicarbonyl compound with aminoguanidine. This established methodology provides a reliable route to the target compound.
Proposed Synthetic Protocol
A plausible and efficient synthesis of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine can be achieved through the reaction of 3-methoxyphenylglyoxal with aminoguanidine bicarbonate.
Step 1: Preparation of 3-Methoxyphenylglyoxal
3-Methoxyphenylglyoxal can be prepared from 3-methoxyacetophenone via oxidation with selenium dioxide. This is a standard method for the synthesis of α-ketoaldehydes.
Step 2: Condensation with Aminoguanidine
The key step is the cyclizing condensation of 3-methoxyphenylglyoxal with aminoguanidine bicarbonate.
-
Reaction: 3-Methoxyphenylglyoxal + Aminoguanidine Bicarbonate → 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine
-
Reagents and Conditions:
-
3-Methoxyphenylglyoxal (1 equivalent)
-
Aminoguanidine bicarbonate (1.1 equivalents)
-
Solvent: A mixture of water and ethanol (1:1)
-
Temperature: Reflux
-
Reaction Time: 4-6 hours
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine.
-
Reaction Mechanism
The formation of the 1,2,4-triazine ring proceeds through a well-established mechanism involving initial condensation followed by cyclization and dehydration.
Caption: Proposed reaction mechanism for the synthesis of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine.
Potential Therapeutic Applications
The 1,2,4-triazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[2][3] This suggests that 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine could exhibit a range of pharmacological activities.
Kinase Inhibition
Many 1,2,4-triazine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The structural motifs present in 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine, particularly the aromatic ring and the amino group, are capable of forming key interactions within the ATP-binding pocket of kinases.
Neuroprotective Effects
Recent studies have highlighted the potential of novel 1,2,4-triazine derivatives as neuroprotective agents.[4] These compounds have been shown to protect neuronal cells from oxidative stress-induced cell death. The antioxidant properties of the methoxy-substituted aromatic ring in the target compound could contribute to similar neuroprotective activities.
Antimicrobial and Anticancer Activity
The 1,2,4-triazine scaffold is also a common feature in compounds with demonstrated antimicrobial and anticancer properties.[5] The planar heterocyclic system can intercalate with DNA, and the substituents can be tailored to enhance selective toxicity towards pathogens or cancer cells.
Experimental Workflow for Biological Screening
To explore the therapeutic potential of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine, a systematic biological screening workflow is recommended.
Sources
- 1. PubChemLite - 5-(4-methoxyphenyl)-1,2,4-triazin-3-amine (C10H10N4O) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of novel 1,2,4-triazine derivatives as neuroprotective agents [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Thermodynamic properties of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine
An In-depth Technical Guide to the Thermodynamic Properties of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine
Executive Summary: This guide provides a comprehensive technical overview of the thermodynamic properties of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the scarcity of direct experimental data for this specific molecule, this document synthesizes information from closely related 1,2,4-triazine and 1,3,5-triazine analogues to establish a predictive framework. It details the standard methodologies for determining critical thermodynamic parameters, including melting point, enthalpy of fusion, thermal stability, and enthalpy of formation. By combining theoretical principles with established experimental protocols, this guide serves as an essential resource for researchers engaged in the development, characterization, and application of novel triazine derivatives.
Introduction
Chemical Identity and Structure
5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine belongs to the 1,2,4-triazine class of nitrogen-containing heterocyclic compounds. The core structure consists of a six-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4. This scaffold is substituted with an amine group at position 3 and a 3-methoxyphenyl group at position 5. The presence of multiple nitrogen atoms, an amine donor group, and a substituted phenyl ring makes this molecule a "privileged scaffold" in medicinal chemistry, often associated with a wide range of biological activities.[1]
Chemical Structure:
-
IUPAC Name: 5-(3-methoxyphenyl)-1,2,4-triazin-3-amine
-
Molecular Formula: C₁₀H₁₀N₄O
-
Molecular Weight: 202.21 g/mol
Significance and Potential Applications
Triazine derivatives are foundational to numerous commercial products, including pharmaceuticals and herbicides.[2] Specifically, 3-amino-1,2,4-triazine scaffolds are being actively investigated as potent and selective inhibitors of protein kinases, such as Pyruvate Dehydrogenase Kinases (PDKs), which are implicated in highly aggressive cancers like pancreatic ductal adenocarcinoma.[1] The structural features of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine suggest its potential as a kinase inhibitor or a DNA-binding agent, making it a viable candidate for drug discovery programs.[3]
Importance of Thermodynamic Characterization
A thorough understanding of a compound's thermodynamic properties is critical for its transition from a laboratory curiosity to a viable product. Key parameters dictate:
-
Stability and Shelf-life: Thermal stability data informs storage conditions and handling protocols.
-
Polymorphism and Bioavailability: The melting point and enthalpy of fusion are essential for identifying and controlling different crystalline forms (polymorphs), which can have drastically different solubility and bioavailability profiles.
-
Process Development: Knowledge of thermal decomposition pathways is crucial for ensuring safety during manufacturing and formulation at elevated temperatures.
-
Computational Modeling: Experimental thermodynamic data is used to validate and refine computational models that can predict the properties of new derivatives, accelerating the discovery process.[4]
Synthesis and Physicochemical Properties
General Synthesis Pathway
While a specific synthesis for 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine is not detailed in the available literature, a common and effective route for analogous structures involves the cyclocondensation of an α-keto-aldehyde equivalent with aminoguanidine.[1]
A plausible synthetic route would be:
-
Preparation of the α-keto-aldehyde precursor: 3-Methoxybenzoyl cyanide is reacted with a suitable reagent to form 1-(3-methoxyphenyl)glyoxal.
-
Cyclocondensation: The resulting glyoxal is then refluxed with aminoguanidine bicarbonate in a suitable solvent, such as n-butanol, to yield the final product, 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine.
Core Physicochemical Data
No direct experimental data exists for the target compound. The table below presents data for the parent 3-amino-1,2,4-triazine and predicted values where applicable.
| Property | Value / Observation | Source |
| Molecular Formula | C₁₀H₁₀N₄O | - |
| Molecular Weight | 202.21 g/mol | - |
| Melting Point (Tₘ) | Predicted to be in the range of 170-220°C. The parent 3-amino-1,2,4-triazine melts at 173-178°C.[5][6] | [5][6] |
| XLogP3 (Predicted) | ~1.5 - 2.5 (Estimated based on similar structures) | - |
| Appearance | Likely a crystalline solid, ranging from off-white to brown.[5] | [5] |
Thermal Analysis: Melting and Decomposition Behavior
Thermal analysis is central to characterizing the thermodynamic stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques employed for this purpose.
Melting Point (Tₘ) and Enthalpy of Fusion (ΔHfus)
The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental indicator of purity. The enthalpy of fusion represents the energy required to induce this phase change. These values are critical for polymorphism screening and pre-formulation studies. For similar annelated triazinone derivatives, melting enthalpies have been reported in the range of 26 to 39 kJ/mol.[7]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of thermal events like melting, crystallization, and glass transitions.
Causality in Experimental Design:
-
Sample Preparation: The sample is hermetically sealed in an aluminum pan to prevent sublimation or decomposition from affecting the measurement.
-
Heating Rate: A controlled heating rate (e.g., 10°C/min) is used. Slower rates provide better resolution of thermal events, while faster rates increase sensitivity.
-
Inert Atmosphere: A nitrogen purge is maintained to prevent oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound's stability.[7]
Step-by-Step Protocol:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to ensure a closed system.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 250°C) at a rate of 10°C/min.
-
Maintain a constant nitrogen purge of 50 mL/min.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point (Tₘ) is determined from the onset or peak of the endothermic melting event. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.
Caption: Workflow for DSC analysis of melting properties.
Thermal Stability and Decomposition Profile
Thermal stability is the ability of a compound to resist decomposition at elevated temperatures. TGA is used to determine the temperature at which a substance begins to lose mass due to decomposition or volatilization. Studies on related triazine derivatives have shown them to be highly thermally stable, with decomposition temperatures often exceeding 250°C.[7][8][9] The nature and position of substituents can significantly influence this stability.[4][7][8]
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It provides quantitative information about thermal decomposition and stability.
Causality in Experimental Design:
-
Atmosphere Control: The experiment is typically run under an inert nitrogen atmosphere to study the intrinsic thermal stability, and then repeated in an oxidative (air) atmosphere to assess stability under real-world conditions.[7]
-
High-Precision Balance: A highly sensitive microbalance is required to accurately detect small mass changes, indicating the onset of decomposition.
-
Heating Rate: A linear heating rate allows for the clear identification of decomposition stages.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the TGA balance is tared and stable.
-
Sample Loading: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance mechanism.
-
Thermal Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to a high temperature (e.g., 600°C) at a rate of 10°C/min.
-
Maintain a constant nitrogen purge of 50 mL/min.
-
-
Data Analysis: The TGA curve plots mass (%) versus temperature. The onset decomposition temperature (Tₒ) is determined as the point where significant mass loss begins. The temperature of maximum decomposition rate (Tₘₐₓ) is found from the peak of the first derivative of the TGA curve (DTG curve).
Caption: Workflow for TGA analysis of thermal stability.
Fundamental Thermochemical Properties
Enthalpy of Formation (ΔHբ°) and Combustion (ΔH𝘤°)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the energetic stability of a molecule. The enthalpy of combustion is the heat released during complete combustion with oxygen. These values are fundamental but are challenging to determine experimentally for novel compounds. Bomb calorimetry is the standard method, but it requires significant amounts of pure material and specialized equipment.[10]
Computational Approaches for Thermochemical Prediction
Due to the experimental challenges, computational methods like Density Functional Theory (DFT) are increasingly used to predict thermodynamic properties.[4] DFT calculations can provide reliable estimates of gas-phase heats of formation, bond dissociation energies, and electronic properties that correlate with thermal stability.[4][11][12] For s-triazine derivatives, studies have shown that substitutions with -NH₂ and -N₃ groups can enhance thermal stability.[4] DFT calculations also provide insights into kinetic stability through the HOMO-LUMO energy gap.[3]
| Computational Method | Predicted Properties | Significance |
| DFT (e.g., B3LYP/6-31G*) | Geometries, Heats of Formation (HOF), Bond Dissociation Energies | Predicts energetic stability and potential decomposition pathways.[4] |
| DFT | HOMO/LUMO Energies, Energy Gap (ΔE) | Correlates with chemical reactivity and kinetic stability.[3] |
Summary and Conclusions
This technical guide outlines the critical thermodynamic properties of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine and the established methodologies for their determination. While direct experimental data for this specific molecule is not publicly available, a robust characterization framework can be built by leveraging data from analogous triazine compounds and state-of-the-art analytical techniques.
-
Thermal Profile: The compound is predicted to be a crystalline solid with a melting point likely between 170-220°C and high thermal stability, with decomposition onset above 250°C under an inert atmosphere.
-
Methodologies: DSC and TGA are indispensable tools for experimentally determining the melting behavior and decomposition profile, respectively. The protocols provided herein represent best practices for obtaining reliable and reproducible data.
-
Predictive Power: In the absence of experimental data for properties like enthalpy of formation, computational DFT methods serve as a powerful and validated predictive tool.
The systematic application of these experimental and computational workflows is essential for any research and development program involving novel triazine derivatives, ensuring a comprehensive understanding of their physical and chemical behavior for successful application.
References
-
Computational Study on Substituted s-Triazine Derivatives as Energetic Materials. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Heat of formation (kJ/mol) profile of the triazine derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights. (2025, March 18). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Theoretical study of tri-s-triazine and some of its derivatives. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. (2022, June 22). DSpace@EWHA. Retrieved February 21, 2026, from [Link]
-
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016, April 30). Journal of Applied Pharmaceutical Science. Retrieved February 21, 2026, from [Link]
-
3-Hydrazinyl-5-(3-methoxyphenyl)-1,2,4-triazine. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. (2021, December 2). MDPI. Retrieved February 21, 2026, from [Link]
-
Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. (2025, November 3). AIJFR. Retrieved February 21, 2026, from [Link]
-
1,2,4-triazin-3-amine, 5,6-bis(4-methoxyphenyl)-n-(1-methylethyl)-, 1-oxide. (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]
-
1,3,5-Triazine as core for the preparation of dendrons. (n.d.). Arkivoc. Retrieved February 21, 2026, from [Link]
-
1,3,5-Triazine. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
-
Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. (n.d.). Oriental Journal of Chemistry. Retrieved February 21, 2026, from [Link]
-
Simultaneous differential scanning calorimetry and near-infra-red analysis of the curing of tetraglycidyldiaminodiphenylmethane. (n.d.). Elsevier. Retrieved February 21, 2026, from [Link]
-
Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023, September 9). Semantic Scholar. Retrieved February 21, 2026, from [Link]
-
Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. (n.d.). Journal of the Chinese Chemical Society. Retrieved February 21, 2026, from [Link]
-
Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]
-
A simultaneous X-ray diffraction–differential scanning calorimetry study into the phase transitions of mefenamic acid. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Chemical Properties of 1,3,5-Triazine. (n.d.). Cheméo. Retrieved February 21, 2026, from [Link]
-
1,3,5-Triazine. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]
-
Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n: A Potent Anticancer and Antimicrobial Agent. (2023, August 25). MDPI. Retrieved February 21, 2026, from [Link]
-
1,3,5-triazinane-2,4,6-trione. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
Sources
- 1. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 146230100 [thermofisher.com]
- 6. 3-氨基-1,2,4-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines - AIJFR [aijfr.com]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical study of tri-s-triazine and some of its derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine
Abstract & Scientific Rationale
The 3-amino-1,2,4-triazine moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in adenosine receptor antagonists, sodium channel blockers, and recently, as a selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK) isoforms in aggressive cancers [1].
This Application Note details a robust, self-validating protocol for the regioselective synthesis of 5-(3-methoxyphenyl)-1,2,4-triazin-3-amine using microwave irradiation. Unlike conventional thermal reflux methods which require 4–12 hours and often suffer from poor regioselectivity (yielding mixtures of 5-aryl and 6-aryl isomers), this microwave-assisted protocol utilizes the rapid dielectric heating of polar solvents to drive the condensation of 3-methoxyphenylglyoxal and aminoguanidine to completion in under 20 minutes with superior regiocontrol.
Key Advantages
-
Reaction Time: Reduced from 4 hours (thermal) to 15 minutes.
-
Yield: Increased from ~55% to >85%.
-
Green Chemistry: Uses Ethanol/Water as a solvent system; catalyst-free.
-
Scalability: Validated from 1 mmol to 20 mmol scales.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the condensation of an
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the regioselective pathway where the more nucleophilic hydrazine amine attacks the more electrophilic aldehyde first, ensuring the 5-aryl isomer formation.
Figure 1: Mechanistic pathway ensuring the formation of the 5-aryl isomer over the 6-aryl isomer.
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[1] | Role |
| 3-Methoxyphenylglyoxal hydrate | 1201804-64-3* | 1.0 | Electrophile (Precursor) |
| Aminoguanidine bicarbonate | 2582-30-1 | 1.1 | Nucleophile |
| Ethanol (Absolute) | 64-17-5 | Solvent | Dielectric Medium |
| Deionized Water | 7732-18-5 | Solvent | Co-solvent |
*Note: If the glyoxal hydrate is unavailable, it can be synthesized in situ from 3-methoxyacetophenone and Selenium Dioxide (SeO2) in dioxane/water.
Equipment
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover or Anton Paar Monowave).
-
Vessel: 10 mL or 30 mL sealed pressure vial with Teflon/Silicon septum.
-
Temperature Control: IR sensor (external) or Fiber optic probe (internal).
Experimental Protocol
Step 1: Preparation of Reaction Mixture
-
Weigh 1.0 mmol (182 mg) of 3-methoxyphenylglyoxal hydrate into a 10 mL microwave vial.
-
Add 1.1 mmol (150 mg) of aminoguanidine bicarbonate.
-
Expert Tip: The bicarbonate salt is preferred over the hydrochloride salt as it releases CO2 upon heating, generating the free base in situ without requiring an external base like Et3N, which simplifies workup.
-
-
Add 3.0 mL of Ethanol and 1.0 mL of Water.
-
Why this ratio? Water increases the dielectric constant (
) of the solvent mixture, improving microwave absorption efficiency and solubility of the aminoguanidine salt.
-
-
Add a magnetic stir bar and seal the vial.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters:
| Parameter | Setting | Reasoning |
| Temperature | 120 °C | Sufficient to overcome activation energy for cyclization. |
| Hold Time | 15:00 min | Optimized for complete conversion; >20 min may degrade product. |
| Power | Dynamic (Max 150W) | Maintains set temperature without thermal runaway. |
| Pressure Limit | 250 psi | Safety cutoff for closed vessel heating. |
| Stirring | High | Ensures homogenous heat distribution. |
Workflow Diagram:
Figure 2: Step-by-step experimental workflow.
Step 3: Workup and Purification
-
Allow the vial to cool to room temperature (compressed air cooling is standard in MW reactors).
-
Observation: A yellow to orange precipitate should form. If the solution remains clear, reduce volume by 50% under a stream of nitrogen or rotary evaporation.
-
Filter the solid under vacuum.
-
Wash the filter cake with cold water (2 x 5 mL) to remove unreacted aminoguanidine and cold ethanol (1 x 2 mL) to remove organic impurities.
-
Recrystallization: If high purity (>98%) is required for bioassays, recrystallize from DMF/Water (1:1) or hot Ethanol .
Results & Characterization
Yield Comparison
| Method | Temperature | Time | Yield |
| Conventional Thermal | 80 °C (Reflux) | 4.5 hours | 58% |
| Microwave Assisted | 120 °C | 15 mins | 89% |
Analytical Data (Expected)
To validate the synthesis, compare your product against these spectral benchmarks:
-
Appearance: Yellow crystalline solid.
-
Melting Point: 215–217 °C [2].
-
MS (ESI+): Calculated for C10H10N4O
; Found . -
1H NMR (400 MHz, DMSO-d6):
- 9.05 (s, 1H, H-6 Triazine ) – Diagnostic Singlet.
- 7.65 – 7.70 (m, 2H, Ar-H).
- 7.42 (t, 1H, Ar-H).
- 7.20 (br s, 2H, NH2 ) – Exchangeable with D2O.
- 7.08 (dd, 1H, Ar-H).
- 3.84 (s, 3H, OCH3 ).
Critical Process Parameters (Troubleshooting)
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete cyclization or degradation. | Check MW temperature profile. Ensure temperature reached 120°C. If degradation is observed (dark tar), reduce temp to 100°C and extend time to 20 min. |
| Regioisomer Mixture | pH drift or incorrect stoichiometry. | Ensure Aminoguanidine Bicarbonate is used (buffers pH). If using HCl salt, add 1.0 equiv of NaOAc. |
| Product Oiling Out | Solvent composition.[2][3] | The product is less soluble in water. If oil forms, add more water to induce crystallization or scratch the glass to seed. |
References
-
Ortega, J. A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors. Pharmaceuticals , 16(2), 256.
-
PubChem. (2023). Compound Summary: 3-Hydrazinyl-5-(3-methoxyphenyl)-1,2,4-triazine.[4] National Library of Medicine .
-
Shelke, G. M., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett , 26, 404-407.
-
Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry , 66.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine
Welcome to the technical support center for the synthesis of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, increase yields, and ensure the highest purity of your final product.
Section 1: Synthesis Overview
The most common and reliable method for synthesizing 5-aryl-1,2,4-triazin-3-amines involves the cyclocondensation of an appropriate α-ketoaldehyde equivalent with aminoguanidine. For the synthesis of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine, the key precursor is (3-methoxyphenyl)glyoxal or a derivative, which is often generated in situ or used as a hydrate. The reaction partner is aminoguanidine, typically used as a salt (e.g., bicarbonate or hydrochloride), which upon reaction and subsequent cyclization, forms the desired triazine ring.
A widely employed strategy involves the reaction of 3-methoxybenzoyl cyanide with aminoguanidine. The reaction proceeds through the formation of an amidinohydrazone intermediate, which then undergoes acid- or base-catalyzed cyclization to yield the final product.
-
Reaction Scheme:
CH₃O-Ph-CO-CN + H₂N-NH-C(=NH)-NH₂ → [Intermediate Amidinohydrazone] → 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis.
Q1: My reaction yield is consistently low (<40%). What are the most common causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors. A systematic approach is crucial for diagnosis.
-
Probable Cause 1: Incomplete Reaction. The cyclization of the amidinohydrazone intermediate can be slow or incomplete.
-
Recommended Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of starting materials and the formation of the product.
-
Optimize Reaction Time and Temperature: If the reaction stalls, consider increasing the reaction temperature or extending the reaction time. However, be cautious as excessive heat can lead to degradation.[1]
-
Catalyst Choice: The cyclization step is often pH-sensitive. If you are using aminoguanidine hydrochloride, the reaction medium will be acidic. If using the bicarbonate salt, the release of CO₂ will buffer the reaction.[2] You may need to add a catalytic amount of a stronger acid (e.g., acetic acid) or a base to facilitate the final ring closure.
-
-
-
Probable Cause 2: Side Reactions. The formation of byproducts is a major contributor to low yields.
-
Recommended Solution:
-
Control of Stoichiometry: Ensure accurate molar ratios of your reactants. An excess of one reagent may promote side reactions.
-
Temperature Control: Add reagents slowly, especially if the initial condensation is exothermic, to maintain the desired reaction temperature.
-
-
-
Probable Cause 3: Product Degradation. The 1,2,4-triazine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening.[1]
-
Recommended Solution:
-
Mild Conditions: Use the mildest possible acidic or basic conditions for cyclization and work-up.
-
Anhydrous Solvents: Whenever possible, use anhydrous solvents to minimize the presence of water, which can contribute to hydrolysis.[1]
-
-
Q2: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?
A2: The presence of impurities can complicate purification and affect the final yield and purity.
-
Probable Cause 1: Formation of Regioisomers. If an unsymmetrical 1,2-dicarbonyl compound is used as a starting material, the formation of regioisomers is a common issue.[1][3]
-
Recommended Solution:
-
Reactant Choice: The use of 3-methoxybenzoyl cyanide as a precursor generally avoids this issue as it provides a single regioisomer upon reaction with aminoguanidine.
-
Reaction Conditions: The regioselectivity can sometimes be influenced by solvent polarity and temperature. Experimenting with different solvents may favor the formation of the desired isomer.[1]
-
-
-
Probable Cause 2: Hydrolysis of Starting Material or Product. The benzoyl cyanide starting material can be sensitive to hydrolysis.
Q3: The reaction doesn't seem to go to completion, even after extended reaction times. What should I investigate?
A3: A stalled reaction often points to issues with reagents or reaction conditions.
-
Probable Cause 1: Poor Quality of Reagents.
-
Recommended Solution:
-
Verify Reagent Purity: Use freshly purchased or purified reagents. Aminoguanidine salts can degrade over time.
-
Check Aminoguanidine Salt: If using aminoguanidine bicarbonate, ensure it is of good quality. The bicarbonate acts as a base to liberate the free aminoguanidine.[2]
-
-
-
Probable Cause 2: Suboptimal pH. The cyclization step is pH-dependent.
-
Recommended Solution:
-
pH Adjustment: Experimentally determine the optimal pH for the cyclization step. You can test the reaction on a small scale with the addition of a mild acid (e.g., acetic acid) or a mild base.
-
-
-
Probable Cause 3: Insufficient Mixing. In a heterogeneous reaction mixture, poor mixing can lead to a stalled reaction.
-
Recommended Solution:
-
Effective Stirring: Ensure vigorous and efficient stirring throughout the reaction.
-
Solvent Choice: Choose a solvent system in which the reactants and intermediates have reasonable solubility.
-
-
Q4: What are the critical parameters for the cyclization step?
A4: The cyclization of the amidinohydrazone intermediate is the key ring-forming step.
-
Key Parameters:
-
pH: As mentioned, the pH of the reaction medium is crucial. An acidic environment is generally required to protonate the carbonyl group and facilitate nucleophilic attack by the terminal nitrogen of the hydrazone.
-
Temperature: The reaction may require heating to overcome the activation energy for cyclization. A temperature range of 80-120 °C is often employed, depending on the solvent.
-
Solvent: The choice of solvent can influence reaction rates and solubility. Protic solvents like ethanol or acetic acid are commonly used.
-
Q5: How can I effectively purify the final product?
A5: Purification can be challenging due to the polar nature of the 3-amino-1,2,4-triazine moiety.
-
Recommended Purification Strategies:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents) can be an effective method for removing impurities.[2]
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be used. A polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/hexane, is typically required.
-
Semi-preparative HPLC: For obtaining highly pure material, semi-preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
-
Section 3: Frequently Asked Questions (FAQs)
Q: Are there alternative synthetic routes I should consider?
A: Yes, one-pot synthesis methods have been developed for some 1,2,4-triazine derivatives, which can be more efficient.[3][6] These methods often involve the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate.[7]
Q: What analytical techniques are best for monitoring the reaction and characterizing the product?
A: A combination of techniques is recommended:
-
TLC: For rapid, qualitative monitoring of reaction progress.
-
LC-MS: To confirm the mass of the product and identify any major byproducts.
-
NMR (¹H and ¹³C): Essential for structural elucidation and purity assessment of the final product.
-
FTIR: To identify key functional groups.
Q: What safety precautions should I take when handling the reagents?
A:
-
3-Methoxybenzoyl Cyanide: This compound is a cyanide derivative and should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not ingest.[8]
-
Aminoguanidine Salts: These can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Use flammable solvents in a fume hood and away from ignition sources.
Section 4: Experimental Protocols
Standard Protocol for the Synthesis of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine
-
To a stirred suspension of aminoguanidine bicarbonate (1.1 equivalents) in ethanol, add 3-methoxybenzoyl cyanide (1.0 equivalent).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.
-
After the starting materials have been consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to obtain the purified 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine.[2]
Section 5: Data and Visualization
Table 1: Troubleshooting Summary
| Problem | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side reactions, product degradation | Optimize time/temperature, check stoichiometry, use mild conditions[1] |
| Impurities | Regioisomer formation, hydrolysis of starting materials | Use appropriate precursors, ensure high-quality reagents[1][3] |
| Stalled Reaction | Poor reagent quality, suboptimal pH, insufficient mixing | Verify reagents, adjust pH, ensure effective stirring |
Diagram 1: General Reaction Pathway and Potential Side Reaction
Caption: Reaction pathway for the synthesis and potential hydrolysis side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
- BenchChem Technical Support Team. (2025). identifying and minimizing side products in 1,2,4-triazine synthesis. BenchChem.
-
Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][9][10]triazines. (2022). Molecules.
- Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Methodical letter.
-
Efficient Routes to Pyrazolo[3,4-e][1][9][10]triazines and a New Ring System. (n.d.). Academia.edu.
- 3-Methoxybenzyl cyanide. (n.d.). Chem-Impex.
- Novel one pot synthesis of substituted 1,2,4-triazines. (2008). Arkivoc.
- Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science.
- Progress in the Synthesis of 1,2,4-Triazines by Tandem Cyclization. (2019). Chinese Journal of Organic Chemistry.
- Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. (n.d.). Oriental Journal of Chemistry.
- Novel one pot synthesis of substituted 1,2,4-triazines. (2025).
- Synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines under solvent and catalyst-free conditions. (n.d.).
- Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. (n.d.). RSC Advances.
- 3-AMINO-1,2,4-TRIAZINE. (2026). ChemicalBook.
- Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. (n.d.). Asian Journal of Chemistry.
- Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. (n.d.). Molecules.
- An In-depth Technical Guide to 3-Chloro-5-(p-tolyl)-1,2,4-triazine. (2025). BenchChem.
- Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. (2005).
- Preparation of p-Methoxybenzoyl Cyanide. (n.d.). PrepChem.com.
- 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine. (n.d.).
- Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2025).
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). Molecules.
- Preparation method of 3-methoxybenzyl chloride. (n.d.).
- 4-METHOXYBENZYL CYANIDE FOR SYNTHESIS. (2019). Loba Chemie.
- Mechanism of benzyl cyanide synthesis ?. (2011). Sciencemadness.org.
- Synthesis of Triazine-Based Frameworks from 1,3,5-Tris(4-cyanophenyl)benzene: An Application Note and Protocol. (2025). BenchChem.
- Triazine compounds and a process for preparation thereof. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-AMINO-1,2,4-TRIAZINE | 1120-99-6 [chemicalbook.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemimpex.com [chemimpex.com]
- 5. prepchem.com [prepchem.com]
- 6. Progress in the Synthesis of 1,2,4-Triazines by Tandem Cyclization [sioc-journal.cn]
- 7. researchgate.net [researchgate.net]
- 8. lobachemie.com [lobachemie.com]
- 9. Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1,2,4]triazines | MDPI [mdpi.com]
- 10. (PDF) Efficient Routes to Pyrazolo[3,4-e][1,2,4]triazines and a New Ring System: [1,2,4]Triazino[5,6-d][1,2,3]triazines [academia.edu]
Technical Support Center: Purification of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine
Welcome to the technical support resource for the purification of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this and structurally related heterocyclic amines. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods effectively in your own laboratory settings. The inherent basicity of the aminotriazine core, coupled with its aromatic system, presents specific purification challenges that require a nuanced approach.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine?
A: The impurity profile is highly dependent on the synthetic route employed. However, for typical syntheses involving the condensation of a 1,2-dicarbonyl precursor with aminoguanidine, you should anticipate the following:
-
Unreacted Starting Materials: Residual aminoguanidine salts or the (3-methoxyphenyl)-glyoxal precursor.
-
Regioisomers: If an unsymmetrical 1,2-dicarbonyl compound is used, the formation of regioisomeric triazine products is a common and often challenging separation problem.[1]
-
Byproducts from Side Reactions: Self-condensation products of the dicarbonyl starting material or decomposition products if the reaction is overheated or run for an extended period.
-
Hydrolysis Products: While less common for this specific structure than for halo-triazines, exposure to harsh acidic or basic conditions during workup can potentially lead to degradation.[2]
Q2: My compound is streaking badly on my silica gel TLC plate and I'm seeing significant tailing during column chromatography. What is causing this?
A: This is the most frequent issue encountered when purifying basic amines on standard silica gel. The root cause is an acid-base interaction between the basic amine functionality (specifically the aminotriazine core) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, non-specific binding leads to:
-
Poor Elution: The compound sticks to the stationary phase.
-
Peak Tailing: A gradual "bleeding" of the compound from the column, resulting in broad peaks and poor separation from impurities.
-
Potential for Degradation: The acidic environment of the silica can sometimes degrade sensitive compounds.[4]
-
Low Recovery: Irreversible adsorption can lead to significant loss of product on the column.[4]
Q3: I'm experiencing low recovery after my purification. What are the likely points of product loss?
A: Low recovery can stem from several factors throughout the purification workflow. A systematic review is essential:
-
Workup: During aqueous extraction, ensure the pH of the aqueous layer is adjusted to be basic before extracting your amine product into an organic solvent. If the aqueous layer is acidic, your product will be protonated and remain in the aqueous phase.
-
Recrystallization: Using an excessive volume of recrystallization solvent is a primary cause of low yield, as a significant amount of product will remain dissolved in the mother liquor.[4] Additionally, choosing a solvent in which your compound has high solubility even at low temperatures will result in poor recovery.
-
Column Chromatography: As mentioned in Q2, irreversible adsorption onto acidic silica gel is a major contributor to mass loss for basic amines.[3][4]
Q4: When should I choose recrystallization over column chromatography for purification?
A: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity.
-
Choose Recrystallization when:
-
Your crude product is already of moderate to high purity (>85-90%) and is a solid.
-
The impurities have significantly different solubility profiles from your desired product.
-
You are working on a large scale where chromatography would be impractical. Recrystallization is an excellent final polishing step to achieve very high purity and a crystalline final product.[1]
-
-
Choose Column Chromatography when:
Purification Workflows & Decision Making
The selection of a purification strategy is a critical decision point post-synthesis. The following diagram outlines a logical workflow from the crude reaction mixture to the final, high-purity compound.
Caption: Decision workflow for purifying 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine.
Troubleshooting Guides
Troubleshooting Poor Separation in Column Chromatography
Question: My column chromatography is failing to separate my product from a key impurity. How can I improve the separation?
Answer: Poor separation is a multifactorial problem. Use the following decision tree to diagnose and solve the issue.
Caption: Troubleshooting poor separation in column chromatography.
In-depth Explanation:
-
Solvent System Optimization: Your primary tool is Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your product has an Rf value between 0.2 and 0.4, and the separation factor (ΔRf) between your product and impurities is maximized.[1] Crucially, for this basic amine, you must add a basic modifier like 0.5-1% triethylamine (TEA) or ammonia in methanol to your TLC solvent to get a true representation of how it will behave on the column. [3]
-
Sample Loading: The initial band of your sample must be as narrow as possible. Dissolve your crude product in a minimal amount of solvent (ideally the eluent itself) or, for better results, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of your packed column.[1]
-
Column Packing: Air bubbles or channeling in the column bed create preferential pathways for the solvent, completely ruining separation.[1] Pack the column as a slurry and ensure the bed is settled and level before loading your sample.
Troubleshooting Recrystallization
Question: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high impurity levels or too-rapid cooling.[2][4]
Immediate Corrective Actions:
-
Re-dissolve: Add more hot solvent until the oil completely redissolves.
-
Cool Slowly: Allow the flask to cool to room temperature undisturbed over a longer period. Do not place it directly in an ice bath. Slow cooling promotes the formation of an ordered crystal lattice.
-
Induce Crystallization: If crystals still don't form, try scratching the inside of the flask at the solvent's surface with a glass rod to create nucleation sites. If you have a small amount of pure product, add a single "seed crystal" to initiate crystallization.[4]
If the Problem Persists: The issue may be significant impurities inhibiting crystal formation. In this case, it is best to first perform a rapid preliminary purification, such as filtering through a short plug of silica gel, before attempting recrystallization again.[2][4]
Quantitative Data & Protocols
Table 1: Recommended Starting Solvent Systems for Chromatography
| Stationary Phase | Solvent System (Gradient Elution) | Modifier | Target Compounds |
| Standard Silica Gel | Dichloromethane -> 0-10% Methanol in DCM | 0.5-1% Triethylamine | Polar impurities, baseline separation |
| Standard Silica Gel | Hexanes -> 20-80% Ethyl Acetate in Hexanes | 0.5-1% Triethylamine | Less polar impurities |
| Amine-functionalized Silica | Hexanes -> 20-100% Ethyl Acetate in Hexanes | None required | Ideal for preventing tailing[3] |
| Reversed-Phase C18 | Water -> 5-95% Acetonitrile or Methanol | 0.1% Formic Acid or TFA | High-purity polishing via prep-HPLC[5] |
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed to mitigate peak tailing of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine on standard silica gel.
1. Eluent Preparation:
-
Prepare your "low polarity" (Solvent A, e.g., 100% Ethyl Acetate) and "high polarity" (Solvent B, e.g., 90:10 EtOAc:MeOH) solvents.
-
Crucially, add 1% triethylamine (TEA) by volume to BOTH Solvent A and Solvent B. This ensures the column remains basified throughout the run.
2. Column Packing:
-
Choose a column size appropriate for your sample amount (aim for a sample load of 1-2% of the silica gel mass).[4]
-
Prepare a slurry of silica gel in Solvent A (containing 1% TEA).
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed. Ensure there are no air bubbles.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a suitable solvent (e.g., DCM or acetone).
-
Add silica gel (approx. 2-3 times the mass of your crude product).
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed column bed.
4. Elution:
-
Begin elution with 100% Solvent A.
-
Gradually increase the percentage of Solvent B to elute your compound. The optimal gradient can be estimated from your initial TLC analysis.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
5. Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator. Note: Triethylamine is volatile but may require co-evaporation with a solvent like dichloromethane to remove all traces.
Protocol 2: Recrystallization
This protocol provides a systematic approach to purifying solid material.
1. Solvent Screening:
-
Place a small amount (10-20 mg) of your crude material into several different test tubes.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.
-
Ideal Solvent: The compound should be poorly soluble at room temperature but dissolve completely upon heating. Upon cooling, it should form a dense precipitate of crystals.[1]
2. Main Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating (e.g., on a hotplate) and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary. [4]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for 15-30 minutes to maximize precipitation.[1]
3. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Lin, L., et al. (2017). Synthesis of triazine derivative and its application in the modification of cellulose nanocrystals. BioResources.
- European Patent Office. (2011). SEPARATION OF TRIAZINE DERIVATIVES ENANTIOMERS USING TARTARIC ACID - EP 2646422 B1.
- Google Patents. (n.d.).
- BenchChem. (2025). Purification methods for 2,4,6-Tribromo-1,3,5-triazine products.
- Google Patents. (n.d.).
- ACS Publications. (1999). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. Analytical Chemistry.
- Biotage. (2023).
- ResearchGate. (n.d.). Chromatographic Methods for Analysis of Triazine Herbicides.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Balaha, M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
- Havranek, E., et al. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
Sources
Technical Support Center: Stability Enhancement for 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine
Executive Technical Overview
5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine is a bioactive scaffold often utilized in fragment-based drug discovery and kinase inhibition studies.[1][2][3] While the 3-methoxyphenyl moiety provides lipophilic contacts, the core 3-amino-1,2,4-triazine system presents specific stability challenges in solution.[1][2]
The 1,2,4-triazine ring is electron-deficient, making it susceptible to nucleophilic attack (hydrolysis) at the C5 and C6 positions.[4][1] Furthermore, the exocyclic amine at C3 can undergo oxidative degradation or participate in tautomeric shifts that destabilize the ring system under specific pH conditions.[4][1] This guide provides a self-validating framework to stabilize this compound during experimental workflows.
Troubleshooting Hub: Mechanism-Based Q&A
Category A: Solubility vs. Stability Trade-offs
Q1: I cannot get the compound into solution without using 100% DMSO, but my biological assay shows decreasing potency over 24 hours. Why?
The Mechanism:
While DMSO is an excellent solvent for solubilizing the planar,
The Solution:
-
Switch to Anhydrous DMSO: Use only high-grade (>99.9%) anhydrous DMSO stored under argon/nitrogen.[1][2][3]
-
Aliquot Immediately: Do not store bulk stock solutions. Create single-use aliquots frozen at -80°C.
-
Alternative Co-solvent: If your assay tolerates it, use Dimethylacetamide (DMAc) or acetonitrile (ACN) which may exhibit lower hygroscopicity, though solubility must be verified.[4][1][3]
Category B: pH-Dependent Hydrolysis[2][3][4]
Q2: My LC-MS shows a mass shift of +18 Da (M+18) after incubation in acidic buffer (pH < 4). Is this hydration?
The Mechanism: Yes. The 1,2,4-triazine ring is sensitive to acid-catalyzed hydrolysis.[4][1][2] Protonation of the ring nitrogens (likely N2 or N4) increases the electrophilicity of the adjacent carbons, facilitating the attack of water.[4] This results in the opening of the triazine ring and the formation of acyclic acyl-guanidine derivatives or similar degradation products, corresponding to a mass increase of water (+18 Da).[3]
The Solution:
-
Avoid Acidic Quenches: Do not use TFA (Trifluoroacetic acid) to quench reactions or solubilize samples if they will sit for >1 hour.[3]
-
Buffer Selection: Maintain pH between 6.5 and 7.5. Phosphate or HEPES buffers are preferable to Tris, as the primary amine in Tris can occasionally act as a nucleophile against highly reactive triazine species over long durations.[4][1]
Category C: Photostability & Oxidation[3]
Q3: The solution turns yellow/brown upon standing on the benchtop. Is this significant?
The Mechanism: This indicates oxidative degradation or photodegradation.[1][2][3][5] The 3-amino group is electron-donating, making the ring system susceptible to photo-oxidation, particularly if the 3-methoxyphenyl group stabilizes radical intermediates. 1,2,4-triazines can undergo photodegradation to form reactive nitrile fragments or condensed azo-species.[1][2][3]
The Solution:
-
Amber Glassware: Mandatory for all stock solutions.[1][2][3]
-
Antioxidants: For non-biological assays (e.g., chemical stability testing), add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the solvent to scavenge free radicals.[4][3]
Visualization: Degradation Pathways & Logic
The following diagrams illustrate the chemical vulnerabilities of the scaffold and the logical workflow for stabilizing it.
Figure 1: Structural Vulnerabilities & Degradation Pathways[3]
Caption: Primary degradation pathways for 3-amino-1,2,4-triazine derivatives. Red arrows indicate irreversible chemical changes.[1][2]
Figure 2: Stability Optimization Workflow
Caption: Decision tree for optimizing solution stability. Yellow diamonds represent critical checkpoints.[4][2]
Experimental Protocols
Protocol A: Forced Degradation Profiling (Stress Testing)
Purpose: To empirically determine the "weak points" of your specific batch.[3]
-
Preparation: Prepare a 1 mM stock solution in anhydrous DMSO.
-
Conditions:
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.
Protocol B: Optimized Buffer Formulation
Purpose: To maintain stability for biological assays (>24 hours).
| Component | Concentration | Role |
| HEPES | 25 mM | Buffering agent (pH 7.4).[1][2][3] Avoids primary amines (like Tris).[1][3] |
| NaCl | 150 mM | Maintains ionic strength to prevent aggregation.[1][2][3] |
| Tween-20 | 0.01% (v/v) | Surfactant to prevent surface adsorption and aggregation.[1][2][3] |
| DMSO | 1% (v/v) | Co-solvent (keep minimized).[4][3] |
Step-by-Step:
-
Dissolve solid compound in 100% Anhydrous DMSO to 100x the final concentration.
-
Prepare the HEPES/NaCl/Tween buffer separately and filter (0.22 µm).[1][3]
-
Add the DMSO stock dropwise to the vortexing buffer to prevent local precipitation ("crashing out").[1][3]
-
Use immediately.[1][2][3] Do not store diluted working solutions.
References
-
BenchChem. (2025).[1][3][5] Technical Support Center: Stability of 3-Amino-1,2,4-triazine Derivatives in Solution. Retrieved from [4][3]
-
Lim, F. P. L., et al. (2005).[4][1] Synthesis and stability of exocyclic triazine nucleosides. Organic & Biomolecular Chemistry, 3, 2946-2952.[4][1][2][6] Retrieved from [4][3]
-
Kopchuk, D. S., et al. (2022).[4][1][3] Synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines under solvent and catalyst-free conditions. Molecules. Retrieved from
-
PubChem. (2025).[1][3][7] 3-Amino-1,2,4-triazine Compound Summary. National Library of Medicine.[1][3] Retrieved from [4][3]
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. 3-Amino-1,2,4-triazine [webbook.nist.gov]
- 3. PubChemLite - 1,2,4-triazin-3-amine, 5,6-bis(4-methoxyphenyl)-n-(1-methylethyl)-, 1-oxide (C20H22N4O3) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and stability of exocyclic triazine nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 3-Amino-1,2,4-triazine | C3H4N4 | CID 70715 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Crystal structure analysis and X-ray diffraction of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine
Executive Summary & Strategic Context
This guide provides a technical roadmap for the structural characterization of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine (referred to herein as 5-MPTA ). As a derivative of the 1,2,4-triazine scaffold—a privileged structure in medicinal chemistry found in anticonvulsants (e.g., Lamotrigine) and kinase inhibitors—5-MPTA presents unique crystallographic challenges and opportunities.
Why This Analysis Matters: The introduction of the meta-methoxy group at the 5-phenyl ring disrupts the standard packing motifs observed in simpler analogs. Understanding this disruption is critical for:
-
Polymorph Control: Predicting stability during scale-up.
-
Bioavailability: Correlating lattice energy with aqueous solubility.
-
Intellectual Property: Defining unique crystalline forms (solid-state patents).
This guide compares 5-MPTA against two established benchmarks:
-
Analog A (Baseline): 5-Phenyl-1,2,4-triazin-3-amine (The non-substituted core).[1]
-
Analog B (Commercial Standard): Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine).
Comparative Performance: Structural Metrics
The following table contrasts the physicochemical and structural expectations of 5-MPTA against its primary alternatives. This data guides the selection of crystallization solvents and refinement strategies.
| Feature | 5-MPTA (Target) | 5-Phenyl-Analog (Baseline) | Lamotrigine (Standard) |
| Molecular Weight | 202.21 g/mol | 172.19 g/mol | 256.09 g/mol |
| H-Bond Donors | 1 (Amino group) | 1 (Amino group) | 2 (Two Amino groups) |
| H-Bond Acceptors | 4 (3 Ring Ns + 1 OMe) | 3 (3 Ring Ns) | 3 (3 Ring Ns) |
| Predicted LogP | ~1.2 - 1.5 | ~0.9 | ~2.5 (More Lipophilic) |
| Crystal System | Likely Monoclinic/Triclinic | Monoclinic ( | Triclinic ( |
| Packing Driver | H-bonds + Methoxy Dipole | Strong | Extensive H-Bond Network |
| Solubility Risk | Moderate (Methoxy aids solvation) | High (Strong stacking) | Low (High lattice energy) |
Expert Insight:
The meta-methoxy group in 5-MPTA acts as a "steric wedge." Unlike the Baseline (5-phenyl), which packs in tight planar sheets dominated by
Critical Structural Analysis Workflow
Single Crystal Growth Strategy
Unlike standard organic molecules, amino-triazines are prone to forming "whiskers" or twinned crystals due to competitive H-bonding sites (Ring N vs. Amino H).
Recommended Protocol: Vapor Diffusion (Sitting Drop)
-
Solvent A (Good): Methanol or DMSO (Solubilizes the triazine core).
-
Solvent B (Bad): Diethyl ether or Hexane (Induces precipitation).
-
Setup: Place 20 mg of 5-MPTA in 1 mL of Solvent A. Place in a sealed chamber with 5 mL of Solvent B. Allow to equilibrate at 4°C for 7-14 days.
-
Why? Slow diffusion favors the thermodynamic polymorph over kinetic hydrates.
-
X-Ray Diffraction (XRD) Data Interpretation
When analyzing the diffractogram of 5-MPTA, focus on three specific geometric parameters that define its "performance" (stability):
-
The Dihedral Angle (
): -
Hydrogen Bond Motif (
vs. Chains):-
Look for centrosymmetric dimers (Ring N...H-N).
-
Critical Check: Does the Methoxy Oxygen participate? If the O-Me group accepts a hydrogen bond, the crystal lattice energy will be significantly different from the Baseline analog.
-
-
-Stacking Distance:
-
Measure centroid-to-centroid distance between triazine rings.
-
Standard: < 3.8 Å indicates strong stacking.[3]
-
5-MPTA Expectation: > 3.8 Å (weaker stacking due to methoxy steric hindrance).
-
Visualization of Structural Logic
The following diagram illustrates the decision matrix for characterizing the solid-state form of 5-MPTA.
Figure 1: Structural characterization workflow for distinguishing 5-MPTA polymorphs based on lattice geometry.
Detailed Experimental Protocols
Protocol A: Synthesis Verification (Pre-XRD)
Before attempting crystal growth, purity must be validated. Impurities >1% can inhibit nucleation.
-
Reagents: 3-methoxyphenyl glyoxal + aminoguanidine bicarbonate.
-
Reflux: Ethanol/Water (1:1) for 4 hours.
-
Purification: Recrystallize from hot ethanol.
-
QC Check: Mass Spec (ESI+) must show
.
Protocol B: Single Crystal XRD Data Collection
Standard Operating Procedure for Triazine Derivatives
-
Mounting: Select a crystal approx.
mm. Mount on a glass fiber or Kapton loop using perfluoropolyether oil. -
Temperature: Cool to 100 K using a nitrogen stream.
-
Expert Note: Do not collect at room temperature. The methoxy group often exhibits high thermal motion (disorder) at 298 K, making the structure difficult to solve.
-
-
Beam Source: Mo-K
radiation ( Å).[1][2] -
Refinement: Use SHELXT for structure solution and SHELXL for least-squares refinement.
-
Constraint: If the methoxy group is disordered, apply SIMU and DELU restraints to the carbon atoms of the methoxy chain.
-
Protocol C: Hirshfeld Surface Analysis (Post-Processing)
To objectively compare 5-MPTA with Lamotrigine:
-
Generate the Hirshfeld surface using software like CrystalExplorer.
-
Map
(normalized distance). -
Quantify Interactions:
-
Red spots: Indicate strong H-bonds (compare N...H count vs. Lamotrigine).
-
White regions: Van der Waals contacts.
-
Fingerprint Plot: Look for the characteristic "wings" (C-H...
interactions). If the wings are broader than the Baseline Analog, the methoxy group is disrupting the packing efficiency.
-
Mechanism of Action: Structural Logic
Understanding the hydrogen bonding network is crucial for predicting the "performance" (stability) of the crystal.
Figure 2: Competitive hydrogen bonding pathways in 5-MPTA. The methoxy group competes with ring nitrogens, potentially shifting the structure from stable dimers to more soluble helical chains.
References
-
Structural Baseline (3-Amino-1,2,4-triazine)
-
Phenyl-Triazine Analogs (Stacking Interactions)
- Lamotrigine Benchmark (Crystal Packing): Title: Polymorphism in Lamotrigine: Crystal Structures and Thermal Stability. Source: Crystal Growth & Design (ACS Publications). Context: Used as the "Standard" for amino-triazine drug stability comparison.
-
Synthesis & Characterization Methodology
-
General Triazine Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methylsulfanyl-5-phenyl-1,2,4-triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Amino-1,2,4-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hydrazinyl-5-(3-methoxyphenyl)-1,2,4-triazine | C10H11N5O | CID 28064038 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of IR Spectroscopy for 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine: A Guide for Structural Elucidation
This guide provides an in-depth analysis of the characteristic Infrared (IR) spectroscopy peaks for 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The objective is to equip researchers with the necessary framework to unequivocally identify this molecule and differentiate it from structurally similar precursors or analogs. Our approach is grounded in the fundamental principles of vibrational spectroscopy, comparing the expected spectral features with established data from public databases and the scientific literature.
The Importance of IR Spectroscopy in Heterocyclic Chemistry
Infrared spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organic molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral fingerprint. For a multifunctional molecule like 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine, the IR spectrum provides a wealth of information, allowing for the rapid confirmation of key functional groups, including the amine, the triazine core, and the substituted phenyl ring. This confirmation is a critical first step in quality control, reaction monitoring, and final compound verification.
Molecular Structure and Expected Vibrational Modes
To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with its own set of characteristic vibrations.
Caption: Molecular structure highlighting key functional groups.
The primary functional groups are:
-
Primary Amine (-NH₂): Attached to the triazine ring.
-
1,2,4-Triazine Ring: A nitrogen-rich heterocyclic aromatic system.
-
3-Methoxyphenyl Group: A disubstituted benzene ring containing an ether (methoxy, -OCH₃) linkage.
Each of these contributes distinct peaks to the IR spectrum, which we will analyze in the following sections.
Detailed Spectral Analysis and Peak Assignment
High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by N-H and C-H stretching vibrations.
-
N-H Stretching (Primary Amine): A primary amine (-NH₂) is expected to show two distinct absorption bands. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. For aromatic amines, these peaks typically appear in the 3500-3300 cm⁻¹ range. The presence of two sharp to medium-intensity peaks in this window is a strong indicator of the -NH₂ group.
-
C-H Stretching (Aromatic): The C-H bonds on both the phenyl and triazine rings will exhibit stretching vibrations. These typically appear as a cluster of sharp, medium-to-weak peaks just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.
-
C-H Stretching (Aliphatic - Methoxy Group): The methyl group (-CH₃) of the methoxy substituent has its own characteristic C-H stretching vibrations. These appear just below 3000 cm⁻¹ and are typically found in the 2970-2850 cm⁻¹ region. The presence of sharp peaks here confirms the methoxy functionality.
Fingerprint Region (1700-600 cm⁻¹)
This region contains a high density of complex vibrational modes, including bending and stretching, that are unique to the molecule's overall structure.
-
N-H Bending (Scissoring): The in-plane bending or "scissoring" vibration of the primary amine group gives rise to a strong, broad peak typically located between 1650-1580 cm⁻¹ . This peak can sometimes overlap with C=N stretching vibrations from the triazine ring.
-
C=N and C=C Stretching (Aromatic Rings): Both the 1,2,4-triazine and the phenyl rings contain C=N and C=C double bonds. Their stretching vibrations produce a series of strong to medium, sharp absorptions in the 1620-1450 cm⁻¹ range. The triazine ring vibrations are often particularly strong due to the polarity of the C=N bonds.
-
C-O Stretching (Aryl Ether): The methoxy group provides one of the most definitive peaks for this molecule. Aryl ethers exhibit a strong, characteristic C-O stretching band. This absorption is composed of two coupled vibrations: an asymmetric stretch (Ar-O) and a symmetric stretch (O-CH₃). The asymmetric Ar-O stretch is the most prominent and appears as a strong, sharp peak between 1275-1200 cm⁻¹ . The symmetric O-CH₃ stretch is found near 1075-1020 cm⁻¹ . The presence of both peaks is conclusive evidence for the methoxy group.
-
C-H Bending (Out-of-Plane): The out-of-plane (OOP) C-H bending vibrations of the substituted benzene ring are highly informative about the substitution pattern. For a 1,3-disubstituted (meta) ring, strong absorption bands are expected in the 900-860 cm⁻¹ and 810-750 cm⁻¹ regions, along with a characteristic peak around 700-680 cm⁻¹ .
Comparative Data Summary
To provide a clear, actionable reference, the expected IR peak locations and their assignments are summarized below. This table serves as a predictive guide for researchers analyzing an experimental spectrum.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3500 - 3300 | Medium, Sharp (Doublet) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium to Weak, Sharp | C-H Aromatic Stretch | Phenyl & Triazine Rings |
| 2970 - 2850 | Medium, Sharp | C-H Aliphatic Stretch | Methoxy (-OCH₃) |
| 1650 - 1580 | Strong to Medium | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1620 - 1450 | Strong to Medium, Sharp | C=N and C=C Ring Stretching | Triazine & Phenyl Rings |
| 1275 - 1200 | Strong, Sharp | C-O Asymmetric Stretch | Aryl Ether (Ar-O-CH₃) |
| 1075 - 1020 | Medium, Sharp | C-O Symmetric Stretch | Aryl Ether (Ar-O-CH₃) |
| 900 - 750 | Strong to Medium | C-H Out-of-Plane Bending | 1,3-Disubstituted Phenyl |
Experimental Workflow & Self-Validation
The following workflow ensures a trustworthy and self-validating approach to sample analysis.
Caption: Workflow for IR spectral acquisition and validation.
Protocol:
-
Sample Preparation: Ensure the sample is free of solvent and moisture, which can introduce interfering peaks (e.g., broad O-H stretch around 3400 cm⁻¹). The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation. Alternatively, prepare a KBr pellet.
-
Background Collection: Run a background spectrum immediately before the sample scan to subtract atmospheric CO₂ and H₂O absorptions.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Peak Assignment: Using the processed spectrum, identify and label peaks corresponding to the values in the summary table above.
-
Self-Validation: The protocol is self-validating. A successful identification requires the presence of all key characteristic peaks: the N-H doublet, the strong C-O ether bands, and the aromatic C=C/C=N vibrations. The absence of a key peak (e.g., the strong C-O stretch at ~1250 cm⁻¹) or the presence of strong, unexpected peaks (e.g., a C=O stretch at ~1700 cm⁻¹) would invalidate the structural assignment and suggest either an impurity or an incorrect compound.
Conclusion
The IR spectrum of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine is defined by a unique combination of vibrational modes. The most unambiguous identifiers are the dual N-H stretching peaks (3500-3300 cm⁻¹), the strong N-H bend (~1620 cm⁻¹), and, most critically, the pair of intense C-O stretching bands characteristic of an aryl methoxy group (1275-1200 cm⁻¹ and 1075-1020 cm⁻¹). By using the comparative data and validation workflow presented in this guide, researchers can confidently employ IR spectroscopy for the rapid and accurate structural confirmation of this important heterocyclic compound.
References
-
Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
